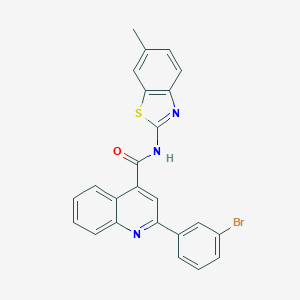
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide, also known as BMQ, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. BMQ is a quinoline-based derivative that has been synthesized using a multi-step process. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. Further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide and its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and toxicity of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide in vivo. Additionally, there is potential for the development of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide derivatives with enhanced potency and selectivity for specific targets. Overall, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide represents a promising compound for the development of novel therapeutics for the treatment of cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-bromo-3-nitrobenzene with 2-aminobenzothiazole to form 2-(3-bromophenyl)benzothiazole. This intermediate compound is then reacted with 2-chloroquinoline-4-carboxylic acid to form 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have potential therapeutic effects in the treatment of breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
5698-70-4 |
|---|---|
Nom du produit |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Formule moléculaire |
C24H16BrN3OS |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16BrN3OS/c1-14-9-10-20-22(11-14)30-24(27-20)28-23(29)18-13-21(15-5-4-6-16(25)12-15)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28,29) |
Clé InChI |
GWWBZOJVPPKYDC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

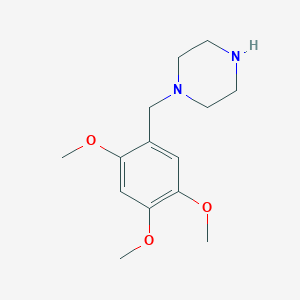


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
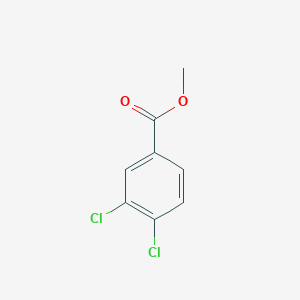
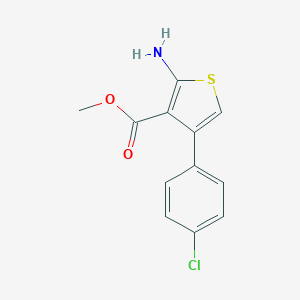
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
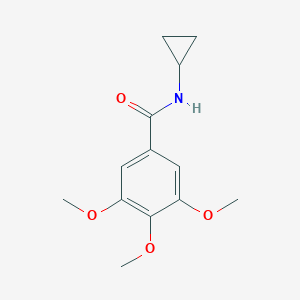
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)